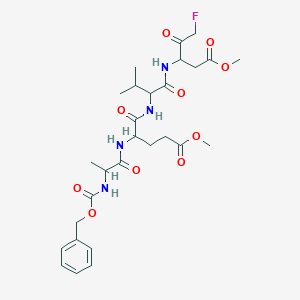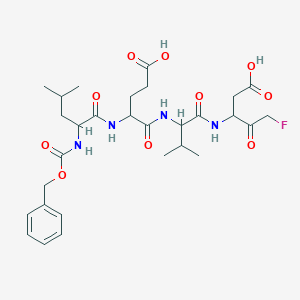
Protein SSX4 (151-170)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Protein SSX4
Scientific Research Applications
1. Role in Cancer and Immunotherapy
Protein SSX4, particularly the SSX family, has been identified in various types of cancers, including melanomas. Their unique expression in cancers and limited presence in normal tissues (testis and thyroid) positions them as potential targets for cancer immunotherapy. A study by dos Santos et al. (2000) developed a monoclonal antibody recognizing SSX proteins, which could be instrumental in assessing melanoma cases for immunotherapeutic trials.
2. Protein-Protein Interactions in Cellular Signaling
The SSX proteins, including SSX4, are involved in cellular signaling networks. They interact with other proteins, such as RAB3IP and SSX2IP, impacting cellular growth mechanisms. The study by de Bruijn et al. (2002) highlights these interactions, which have significant implications for understanding normal and malignant cellular growth.
3. Immunogenicity in Tumor Therapy
The SSX family proteins, including SSX4, can evoke T cell immune responses in tumor patients. A study by He et al. (2008) identified HLA-A*0201-restricted epitopes among SSX family members, crucial for developing peptide-mediated immunotherapy against tumors expressing SSX.
4. Post-Translational Modification Analysis
The SSX4 protein, like many others, undergoes post-translational modifications. Techniques such as strong cation exchange (SCX) chromatography, as described by Mohammed and Heck (2011), are pivotal in analyzing these modifications, which are critical for understanding protein function and interactions.
5. Role in T Cell Immunity
SSX proteins, including SSX4, are specific targets for CD4+ T cells in cancer-free individuals. The presence of these T cells, as explored by Godefroy et al. (2007), offers potential for passive and active immunotherapeutic approaches in cancer patients.
6. Structural Analysis Techniques
Advanced techniques like serial femtosecond crystallography, as discussed by Boutet et al. (2012), and AlphaFold's machine learning approach for protein structure prediction, detailed by Jumper et al. (2021), are instrumental in deciphering the structural aspects of proteins like SSX4.
properties
sequence |
INKTSGPKRGKHAWTHRLRE |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
Protein SSX4 (151-170) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




